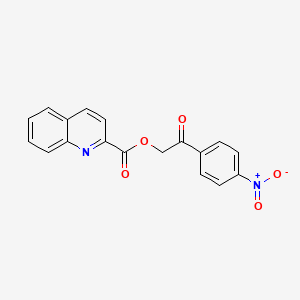

2-(4-nitrophenyl)-2-oxoethyl 2-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A novel one-pot synthesis protocol for quinoline-2-carboxylates, starting from β-nitroacrylates and 2-aminobenzaldehydes, has been developed. This protocol optimizes conditions to achieve functionalized quinoline-2-carboxylate derivatives in good overall yields, demonstrating the versatility and efficiency of synthesizing complex quinoline structures, including the target compound (Gabrielli et al., 2016).

Molecular Structure Analysis

X-ray diffraction analysis of a similar quinoline derivative reveals a boat conformation for the six-membered ring, indicative of the complex structural dynamics quinoline derivatives can exhibit. This analysis underscores the importance of molecular structure in determining the chemical and physical properties of such compounds (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation and cyclization, to form novel compounds. For example, the reductive cyclization of o-nitrophenyl propargyl alcohols leads to substituted quinolines, showcasing the reactivity and potential for functionalization of these compounds (Sandelier & DeShong, 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, are crucial for understanding the material characteristics of quinoline derivatives. The crystal structure of a quinoline derivative has been reported, providing insights into the intermolecular interactions and packing arrangements, which are vital for material design and application (Gotoh & Ishida, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the molecular structure of quinoline derivatives. A DFT computational study on a novel quinoline derivative has shown strong hydrogen bonding and charge transfer interactions, indicating high stability and potential chemical reactivity for such compounds (Al-Ahmary et al., 2018).

Wirkmechanismus

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, due to their versatile structure .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely, depending on their specific chemical structure .

Result of Action

Quinoline derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Zukünftige Richtungen

The future directions of research on “2-(4-nitrophenyl)-2-oxoethyl 2-quinolinecarboxylate” and related compounds could involve further exploration of their biological and pharmacological activities. As quinoline and its derivatives form an important class of heterocyclic compounds for new drug development , there is potential for the discovery of new therapeutic agents from these compounds.

Eigenschaften

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(13-5-8-14(9-6-13)20(23)24)11-25-18(22)16-10-7-12-3-1-2-4-15(12)19-16/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAQWUCXPIMDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)

![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)

![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)

![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)

![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)

![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)

![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)